3-Cyano-5-(3-cyanophenyl)phenol, 95%
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Overview
Description
3-Cyano-5-(3-cyanophenyl)phenol, 95% (3-C5CPP-95) is a synthetic compound that has been studied for its scientific research applications. It is a phenol derivative, which is a type of organic compound, and is used in a variety of laboratory experiments. 3-C5CPP-95 has been studied for its biochemical and physiological effects, and its potential applications in a variety of fields.
Mechanism of Action
The mechanism of action of 3-Cyano-5-(3-cyanophenyl)phenol, 95% is not fully understood, but it is believed to interact with certain enzymes in the body to produce its biochemical and physiological effects. It is believed to bind to certain receptors in the body, which can then activate or inhibit certain processes. Additionally, it has been shown to interact with certain proteins in the body, which can lead to changes in the activity of the proteins.
Biochemical and Physiological Effects
3-Cyano-5-(3-cyanophenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects in laboratory experiments. It has been shown to interact with certain enzymes in the body, which can lead to changes in the activity of the enzymes. Additionally, it has been found to have an effect on the expression of certain genes, as well as on the production of certain hormones. Finally, it has been found to have an effect on the metabolism of certain drugs, as well as on the absorption and elimination of certain drugs.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Cyano-5-(3-cyanophenyl)phenol, 95% in laboratory experiments include its relatively low cost and its ability to interact with a variety of enzymes in the body. Additionally, it can be used to study a variety of biochemical and physiological effects, making it a useful tool for researchers. However, there are some limitations to using 3-Cyano-5-(3-cyanophenyl)phenol, 95% in laboratory experiments, such as its potential to produce inconsistent results, as well as its potential to produce toxic effects in some cases.
Future Directions
For the use of 3-Cyano-5-(3-cyanophenyl)phenol, 95% in scientific research include further studies into its biochemical and physiological effects, as well as its potential applications in the development of new drugs and treatments. Additionally, further research into its mechanism of action could lead to a better understanding of its effects on the body. Finally, further research into its potential toxicity could lead to the development of safer methods of using 3-Cyano-5-(3-cyanophenyl)phenol, 95% in laboratory experiments.
Synthesis Methods
3-Cyano-5-(3-cyanophenyl)phenol, 95% is synthesized by a process known as nitration, which involves the reaction of a nitro compound with a phenol. The nitro compound used in this process is 3-cyano-5-(3-cyanophenyl) nitrobenzene, and the phenol is 3-cyano-5-(3-cyanophenyl) phenol. The nitro compound is reacted with the phenol in the presence of a base, such as sodium hydroxide, to produce 3-Cyano-5-(3-cyanophenyl)phenol, 95%.
Scientific Research Applications
3-Cyano-5-(3-cyanophenyl)phenol, 95% has been studied for its potential applications in a variety of scientific research areas, including biochemistry, pharmacology, and toxicology. It has been used in laboratory experiments to study the effects of various drugs on the body, as well as to investigate the biochemical and physiological effects of certain compounds. Additionally, it has been used in research on the development of new drugs and treatments.
Properties
IUPAC Name |
3-(3-cyanophenyl)-5-hydroxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O/c15-8-10-2-1-3-12(4-10)13-5-11(9-16)6-14(17)7-13/h1-7,17H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXUXYGUELJKQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC(=C2)C#N)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684637 |
Source
|
Record name | 5-Hydroxy[1,1'-biphenyl]-3,3'-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50684637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261953-08-5 |
Source
|
Record name | 5-Hydroxy[1,1'-biphenyl]-3,3'-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50684637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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